
6-Bromo-5-hydroxy-4-iodopicolinaldehyde
Overview
Description
6-Bromo-5-hydroxy-4-iodopicolinaldehyde is a chemical compound with the empirical formula C6H3BrINO2 and a molecular weight of 327.90 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is Oc1c(Br)nc(C=O)cc1I . This indicates that the compound contains a pyridine ring with bromine, iodine, and a hydroxy group attached to it.
Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C6H3BrINO2 and it has a molecular weight of 327.90 .
Scientific Research Applications
Photolabile Protecting Groups
One notable application of related compounds is in the field of photolabile protecting groups. For example, 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This demonstrates the compound's utility in releasing various aldehydes and ketones upon exposure to light, indicating potential applications in controlled chemical reactions and drug delivery systems (Lu, Fedoryak, Moister, & Dore, 2003).
Catalysis
Compounds structurally related to 6-Bromo-5-hydroxy-4-iodopicolinaldehyde have also been investigated for their catalytic properties. For instance, a tetra-nuclear macrocyclic Zn(II) complex, synthesized from a similar bromo-hydroxy benzaldehyde derivative, has been used as a catalyst for the oxidation of benzyl alcohol. This highlights the role such compounds can play in facilitating chemical reactions, particularly in the field of oxidation processes (Wang, Wang, Zhao, Tai, Ouyang, Li, Zhang, & Jia, 2021).
Material Chemistry
Another application is seen in the synthesis and study of novel compounds with potential material chemistry applications. Brominated hydroxyquinoline, a compound with similarities to this compound, has been used as a photolabile protecting group with sensitivity to multiphoton excitation. Its properties suggest potential applications in developing materials sensitive to light, which could be useful in creating light-responsive systems (Fedoryak & Dore, 2002).
Antioxidant Activity
Derivatives of bromo-hydroxy compounds have been studied for their antioxidant properties. For example, bromophenols isolated from the red algae Vertebrata lanosa have shown potent antioxidant activity, suggesting that similar compounds, including those related to this compound, could have potential applications in developing antioxidant agents (Olsen, Hansen, Isaksson, & Andersen, 2013).
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-hydroxy-4-iodopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMPDHJYDDSBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=C1I)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222533 | |
| Record name | 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346447-15-1 | |
| Record name | 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxaldehyde, 6-bromo-5-hydroxy-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527890.png)
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)
![9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B1527892.png)
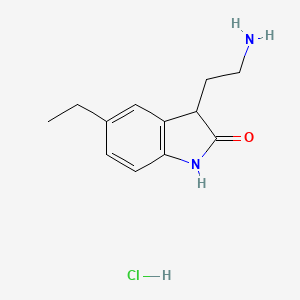

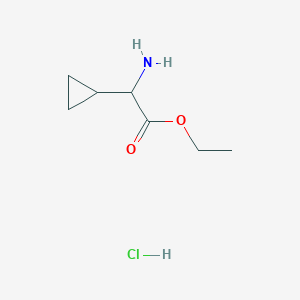
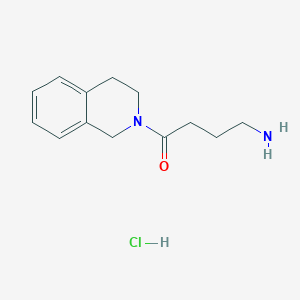
![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)
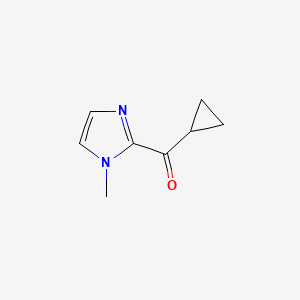

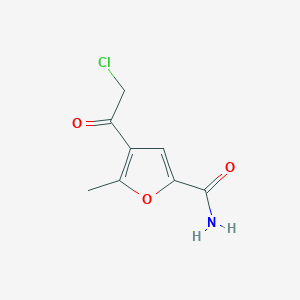

![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)